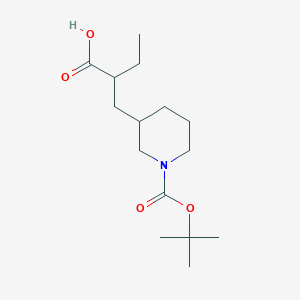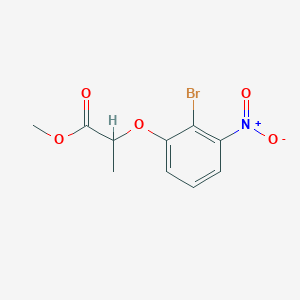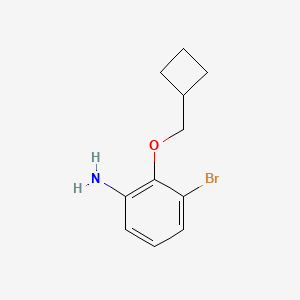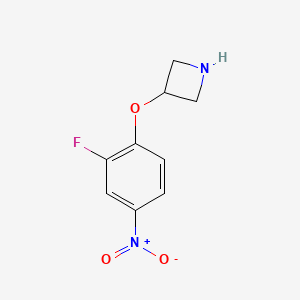
3-(2-Fluoro-4-nitrophenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-nitrophenoxy)azetidine is a chemical compound that features an azetidine ring substituted with a 2-fluoro-4-nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)azetidine typically involves the alkylation of 2-fluoro-4-nitrophenol with an azetidine derivative. One common method involves the reaction of 2-fluoro-4-nitrophenol with 3-chloroazetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a scalable two-step process. The first step includes the preparation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. This reaction is optimized for large-scale production with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The azetidine ring can be opened or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of 3-(2-Amino-4-nitrophenoxy)azetidine.
Reduction: Formation of 3-(2-Fluoro-4-aminophenoxy)azetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoro-4-nitrophenoxy)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes or proteins essential for the survival of microorganisms. The fluoro and nitro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Known for its antitubercular activity.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An intermediate in the synthesis of potent antibiotic drug candidates.
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H9FN2O3 |
|---|---|
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
3-(2-fluoro-4-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9FN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
Clé InChI |
QMYUEWDQBGSHRG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


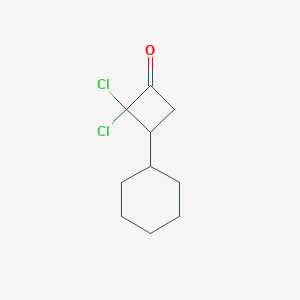
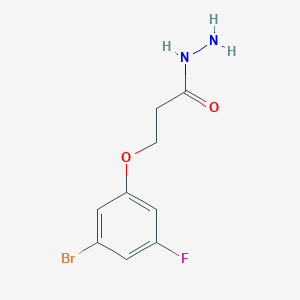
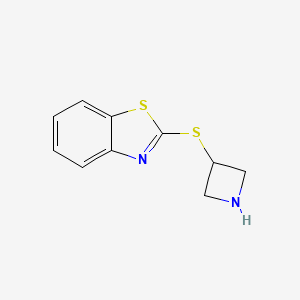




![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

